3-(Quinolin-5-yl)propanoic acid is a chemical compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom. This compound is classified as an amino acid derivative due to the presence of both a carboxylic acid and an amine functional group. Its molecular formula is , and it has a molar mass of approximately 216.24 g/mol .
This compound can be derived from various synthetic routes involving quinoline derivatives. It is relevant in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential biological activities.
3-(Quinolin-5-yl)propanoic acid falls under the category of organic compounds, specifically as an aromatic amino acid derivative. It is also categorized within pharmaceuticals and chemical intermediates due to its applications in drug synthesis.
The synthesis of 3-(Quinolin-5-yl)propanoic acid can be achieved through several methods:
The choice of reagents, reaction temperature, and duration significantly influence the yield and purity of 3-(Quinolin-5-yl)propanoic acid. Standard laboratory techniques such as thin-layer chromatography may be employed to monitor the progress of the reactions.
The molecular structure of 3-(Quinolin-5-yl)propanoic acid features a quinoline ring attached to a propanoic acid side chain. The structural representation can be summarized as follows:
The compound exhibits a characteristic quinoline skeleton, which contributes to its chemical reactivity and potential biological activity.
3-(Quinolin-5-yl)propanoic acid participates in various chemical reactions:
The specific conditions for these reactions (temperature, solvent, time) must be optimized to achieve desired outcomes in terms of yield and selectivity.
The mechanism of action for 3-(Quinolin-5-yl)propanoic acid primarily relates to its interactions with biological targets in medicinal applications. While specific pathways may vary, it is known that compounds with similar structures often act as enzyme inhibitors or modulators.
Research indicates that quinoline derivatives can exhibit anti-inflammatory and antitumor activities, making them valuable in drug development .
Relevant data regarding these properties should be verified through experimental analysis for precise applications.
3-(Quinolin-5-yl)propanoic acid has several applications in scientific research:
Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, has evolved into a cornerstone of medicinal chemistry [10]. Its unique bicyclic structure—a benzene ring fused with pyridine—enables diverse electronic interactions critical for drug-receptor binding. Early 20th-century antimalarials like quinine established quinoline’s therapeutic relevance, which expanded with mid-century antibiotics such as nalidixic acid. Modern oncology drugs (e.g., bosutinib and cabozantinib) exemplify quinoline’s adaptability in targeting kinases and DNA topoisomerases [1] [9]. Over 85% of FDA-approved small-molecule drugs incorporate heterocycles like quinoline, underscoring their dominance in addressing resistance challenges in infectious diseases and cancer [2] [10]. The scaffold’s low human toxicity (logP = 2.04) and synthetic versatility further cement its role in drug development [1].
Table 1: Historical Milestones in Quinoline-Based Drug Development
Era | Key Drugs/Compounds | Therapeutic Area | Significance |
---|---|---|---|
19th Century | Quinine | Antimalarial | First natural quinoline isolate |
1960s | Nalidixic acid | Antibacterial | Pioneering quinolone antibiotic |
1980s–2000s | Chloroquine, Ciprofloxacin | Antimalarial/Antibacterial | Demonstrated scaffold versatility |
2010s–Present | Bosutinib, Cabozantinib | Oncology | Kinase inhibitors for resistant cancers |
3-(Quinolin-5-yl)propanoic acid features a propanoic acid chain at the C5 position of quinoline, a strategic modification enhancing its pharmacodynamic and pharmacokinetic properties. The C5 position offers distinct advantages: it avoids steric hindrance from N1 while allowing optimal vectoring of the acid group for target engagement. This acid moiety introduces:
The propanoic acid group in 3-(quinolin-5-yl)propanoic acid critically refines its drug-likeness through three mechanisms:
Table 2: Pharmacokinetic Parameters of Propanoic Acid-Modified Quinoline Derivatives
Derivative | LogP | Solubility (µg/mL) | Plasma Half-life (h) | Active Transport via MCTs |
---|---|---|---|---|
Quinoline (unmodified) | 2.04 | 8.3 | 1.2 | No |
3-(Quinolin-5-yl)propanoic acid | 1.18 | 58.6 | 3.8 | Yes |
Sodium salt derivative | 0.75 | 142.9 | 4.5 | Yes |
Table 3: Structural Modifications and Bioactivity Outcomes
Quinoline Derivative | Modification Site | Biological Target | IC₅₀/EC₅₀ | Key Effect |
---|---|---|---|---|
Unsubstituted quinoline | N/A | N/A | N/A | Baseline cytotoxicity |
3-(Quinolin-5-yl)propanoic acid | C5-propanoic acid | EGFR/Topo II | 16.89 nM | Enhanced kinase inhibition |
C2-alkylquinoline | C2-alkyl | DNA Gyrase | 5.2 µM | Improved antibacterial activity |
4-Oxoquinoline | C4-keto | SARS-CoV-2 RdRp | 0.87 µM | RNA synthesis inhibition |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0